Fmoc-D-Ala-OH-d3 physical and chemical properties
Fmoc-D-Ala-OH-d3 physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Fmoc-D-Ala-OH-d3, a deuterated derivative of the Fmoc-protected amino acid D-alanine. This isotopically labeled compound is a valuable tool in various research and development applications, particularly in peptide synthesis and quantitative proteomics.
Core Physical and Chemical Properties
The key physical and chemical properties of Fmoc-D-Ala-OH-d3 are summarized in the table below, providing a clear comparison of its essential characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₄D₃NO₄ | [1] |
| Molecular Weight | 314.35 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 147-153 °C | [2][5] |
| Optical Activity | [α]20/D −18°, c = 1 in DMF | [2][5] |
| Isotopic Purity | 99 atom % D | [2][4][5] |
| Enantiomeric Purity | 99% | [4] |
| Storage Temperature | 2-8°C | [2][5] |
| Solubility | Soluble in DMF | |
| Mass Shift | M+3 | [2][5] |
Applications in Research and Development
Fmoc-D-Ala-OH-d3 serves as a critical reagent in several advanced scientific applications:
-
Peptide Synthesis: It is utilized as a building block in Solid-Phase Peptide Synthesis (SPPS) to introduce a deuterated D-alanine residue into a peptide sequence.[2] The Fmoc protecting group facilitates a milder and orthogonal protection strategy compared to traditional Boc chemistry.[1]
-
Quantitative Proteomics: As a stable isotope-labeled amino acid, it is an ideal internal standard for absolute quantification (AQUA) of proteins by mass spectrometry.[3] The known mass shift allows for precise differentiation and quantification of the labeled peptide from its endogenous counterpart.
-
Structural Biology: Peptides and proteins incorporating this labeled amino acid can be used in Nuclear Magnetic Resonance (NMR) spectroscopy to aid in structure determination and to study protein dynamics.
-
Metabolic Labeling: Deuterated amino acids can be used as tracers in metabolic studies to investigate the pharmacokinetic and metabolic profiles of drugs and other biomolecules.[3]
Experimental Protocols
General Protocol for the Synthesis of Fmoc-Protected Amino Acids
Materials:
-
D-Alanine-d3
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Deionized water
-
Ethyl ether
-
Ethyl acetate (B1210297)
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve D-Alanine-d3 (1 equivalent) in a 1:1 (v/v) mixture of deionized water and dioxane.
-
Addition of Base and Fmoc-OSu: To the stirred solution, add sodium carbonate (5 equivalents), followed by the portion-wise addition of Fmoc-OSu (1.5 equivalents).
-
Reaction: Allow the mixture to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove any insoluble material.
-
Extract the filtrate with ethyl ether (3 times) to remove excess Fmoc-OSu.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2.
-
Extract the acidified aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude Fmoc-D-Ala-OH-d3 can be further purified by recrystallization or column chromatography.
Standard Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for incorporating an Fmoc-protected amino acid, such as Fmoc-D-Ala-OH-d3, into a growing peptide chain using SPPS.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Workflow for Quantitative Proteomics using Stable Isotope Labeling (SILAC)
This diagram outlines the workflow for a typical Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment, where a deuterated amino acid like Fmoc-D-Ala-OH-d3 would be used to generate the "heavy" labeled proteome.
Caption: Workflow for quantitative proteomics using SILAC.
Signaling Pathway Analysis using Stable Isotope Labeling
Stable isotope-labeled amino acids are instrumental in metabolic flux analysis to elucidate how signaling pathways influence cellular metabolism. By tracing the incorporation of isotopes into various metabolites, researchers can quantify the activity of metabolic pathways under different cellular conditions, such as the activation or inhibition of a specific signaling cascade.
Caption: Analysis of a signaling pathway's impact on metabolic fluxes.
